molecular formula C8H7ClO2 B1528122 Benzyl (~13~C)carbonochloridate CAS No. 1173019-35-6

Benzyl (~13~C)carbonochloridate

Cat. No.: B1528122
CAS No.: 1173019-35-6
M. Wt: 171.58 g/mol
InChI Key: HSDAJNMJOMSNEV-VJJZLTLGSA-N
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Description

Benzyl (~13~C)carbonochloridate, also known as benzyl chloroformate, is a chemical compound with the formula C8H7ClO2. It is the benzyl ester of chloroformic acid and can be described as the chloride of the benzyloxycarbonyl group. In its pure form, it is a water-sensitive, oily, colorless liquid, although impure samples usually appear yellow. It possesses a characteristic pungent odor and degrades in contact with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (~13~C)carbonochloridate is typically prepared in the laboratory by treating benzyl alcohol with phosgene. The reaction can be represented as follows:

PhCH2OH+COCl2PhCH2OC(O)Cl+HCl\text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} PhCH2​OH+COCl2​→PhCH2​OC(O)Cl+HCl

Phosgene is used in excess to minimize the production of the carbonate (PhCH2O)2C=O . The use of phosgene gas in the lab preparation carries significant health hazards and has been implicated in chronic pulmonary diseases .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are conducted on a larger scale with appropriate safety measures to handle phosgene gas. The process involves the continuous feeding of benzyl alcohol and phosgene into a reaction vessel, with careful control of temperature and pressure to ensure optimal yield and safety .

Chemical Reactions Analysis

Types of Reactions

Benzyl (~13~C)carbonochloridate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with this compound to form carbamates.

    Water: Causes hydrolysis of the compound.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Benzyl Alcohol and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of benzyl (~13~C)carbonochloridate involves the formation of a covalent bond with the nucleophilic sites of amines, resulting in the formation of carbamates. This reaction suppresses the nucleophilic and basic properties of the amine group, thereby protecting it during subsequent synthetic steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (~13~C)carbonochloridate is unique due to its specific use in protecting amine groups during peptide synthesis. Its ability to form stable carbamates makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

benzyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDAJNMJOMSNEV-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[13C](=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745947
Record name Benzyl (~13~C)carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-35-6
Record name Benzyl (~13~C)carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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